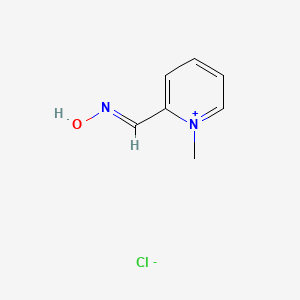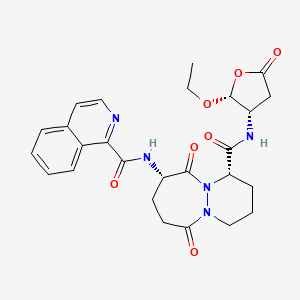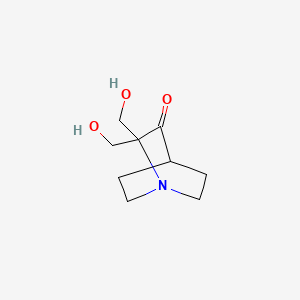
Prima-1
Overview
Description
PRIMA-1, also known as 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one, is a small molecule compound that has garnered significant attention in the field of cancer research. It is primarily known for its ability to reactivate mutant p53 proteins, which are commonly found in various human cancers. By restoring the normal function of p53, this compound induces apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
Prima-1 primarily targets the p53 protein , specifically the mutant form of p53 . The p53 protein, often referred to as the “guardian of the genome”, plays a crucial role in preventing cancer formation by triggering cell-cycle arrest and apoptosis when genetic damage is detected .
Mode of Action
This compound acts by restoring the mutant p53 protein to its wild-type state . It achieves this by modifying thiol groups in the core domains of the protein . This restoration enables the p53 protein to resume its role in inducing apoptosis, thereby preventing superfluous cell proliferation .
Biochemical Pathways
The restoration of the mutant p53 protein by this compound affects the apoptosis pathway . The reactivated p53 protein can induce apoptosis, leading to the death of cancer cells . This action on the apoptosis pathway and its downstream effects contribute to the anti-cancer effects of this compound .
Pharmacokinetics
It is noted that this compound has entered stage ii clinical trials , indicating that its pharmacokinetic properties are likely being thoroughly investigated.
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . By restoring the mutant p53 protein, this compound enables the protein to trigger apoptosis, leading to the death of cancer cells . This effect is well-documented across different cancer models .
Action Environment
It is worth noting that the effectiveness of this compound may vary depending on the specific type of cancer and the presence of mutant p53
Biochemical Analysis
Biochemical Properties
Prima-1 interacts with the core domains of the p53 protein, specifically modifying thiol groups . This modification is believed to restore the mutant p53, enabling it to resume its role in the apoptosis pathway .
Cellular Effects
This compound has been shown to selectively induce apoptosis and cell cycle arrest in p53 mutant cells . It influences cell function by restoring the activity of the mutant p53, which in turn triggers apoptosis and inhibits cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves the reactivation of mutant p53 proteins. This compound modifies thiol groups in the core domains of the p53 protein, which is believed to restore its native conformation and function . This restoration allows p53 to bind to DNA and activate the transcription of target genes involved in apoptosis and cell cycle arrest .
Temporal Effects in Laboratory Settings
This compound has been shown to induce apoptosis in various cancer models, demonstrating its effectiveness over time . Questions have been raised about its long-term efficacy and potential resistance mechanisms .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the available literature, it is known that this compound has entered Stage II clinical trials . This suggests that its dosage and effects are being actively studied in preclinical and clinical settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: PRIMA-1 can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2,2-bis(hydroxymethyl)propionic acid with ammonia to form the bicyclic structure. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the azabicyclo structure .
Industrial Production Methods: While detailed industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce this compound in bulk quantities. Quality control measures are crucial to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: PRIMA-1 primarily undergoes reactions that involve its hydroxymethyl groups and the azabicyclo structure. These reactions include:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: The hydroxymethyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of derivatives with potentially enhanced properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions to form substituted products
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with modified biological activities .
Scientific Research Applications
Comparison with Similar Compounds
PRIMA-1 is unique in its ability to selectively target and reactivate mutant p53 proteins. Similar compounds include:
APR-246 (PRIMA-1Met): A methylated analogue of this compound that has shown enhanced efficacy in reactivating mutant p53 and inducing apoptosis in cancer cells
Compared to these compounds, this compound is distinguished by its specific mechanism of covalent modification of mutant p53, which directly restores its wild-type conformation and function .
Properties
IUPAC Name |
2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-5-9(6-12)8(13)7-1-3-10(9)4-2-7/h7,11-12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBVBRVVOPAAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204637 | |
| Record name | 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5608-24-2 | |
| Record name | 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005608242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | prima-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRIMA-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-BIS(HYDROXYMETHYL)-1-AZABICYCLO(2,2,2,)OCTAN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHC34M30BG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





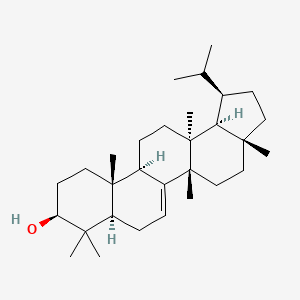
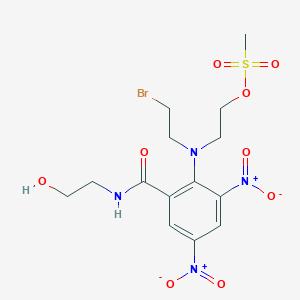



![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1678032.png)
